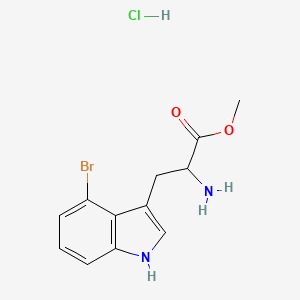

methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride

Vue d'ensemble

Description

“Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride” is a chemical compound with the IUPAC name "methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride" . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of indole derivatives, which includes “methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride”, has been a subject of interest among researchers . The synthesis process often involves multiple steps and the use of various reagents .Molecular Structure Analysis

The molecular structure of “methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride” consists of a 1H-indol-3-yl group, a 2-amino-3 group, and a methyl ester group . The InChI code for this compound is "1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H" .Chemical Reactions Analysis

Indole derivatives, including “methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride”, have been found to possess various biological activities, which have led to their use in a variety of chemical reactions . These reactions often involve the formation of new bonds and the breaking of existing ones .Applications De Recherche Scientifique

Chemical Reactions and Synthesis : This compound has been involved in studies exploring amine-induced rearrangements of bromo-indolyl propanones, leading to the production of rearranged amides through a pseudo-Favorskii mechanism. These amides can be further processed to produce β-substituted tryptamines or hydrolyzed to yield substituted indole-3-acetic acids, highlighting its utility in synthetic organic chemistry and the synthesis of complex organic molecules (Sanchez & Parcell, 1990).

Corrosion Inhibition : Research has been conducted on Schiff bases derived from L-Tryptophan, closely related to methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride, for their potential in inhibiting corrosion of metals in acidic environments. These studies utilize electrochemical techniques to evaluate the efficiency of such compounds in protecting stainless steel surfaces, thereby extending their applications to materials science and engineering (Vikneshvaran & Velmathi, 2017).

Crystallography and Material Science : Investigations into the crystal structure of closely related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, have provided insights into their molecular geometry, hydrogen bonding patterns, and overall crystal stability. This research is vital for understanding the physical and chemical properties of such compounds, which could have implications in the development of new materials and pharmaceuticals (Li, Liang, & Tai, 2009).

Antimicrobial and Biological Activities : Several studies have explored the biological activity of Schiff bases and their derivatives, focusing on their antimicrobial properties. These compounds, related to methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride, have been shown to exhibit significant antimicrobial activity, which could be harnessed for pharmaceutical applications and the development of new drugs (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Some indole derivatives have been reported to induce cell apoptosis and arrest the cell cycle .

Action Environment

The action, efficacy, and stability of methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Propriétés

IUPAC Name |

methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2.ClH/c1-17-12(16)9(14)5-7-6-15-10-4-2-3-8(13)11(7)10;/h2-4,6,9,15H,5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGHSJLHYRUBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C(=CC=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate hydrochloride | |

CAS RN |

1423024-60-5 | |

| Record name | Tryptophan, 4-bromo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B3047503.png)

![[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine](/img/structure/B3047506.png)